N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE
Overview
Description
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an ethyl chain linked to a phenylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a substitution reaction where the piperazine ring reacts with benzenesulfonyl chloride under basic conditions.
Linking the Ethyl Chain and Phenylethanediamide Moiety: The final step involves the coupling of the benzenesulfonyl-substituted piperazine with an ethyl chain linked to phenylethanediamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzenesulfonyl chloride and various alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate targeting central nervous system disorders, such as schizophrenia and Parkinson’s disease, due to its interaction with dopamine receptors.
Biological Studies: The compound is used in research to understand the binding affinity and functional activity of ligands at dopamine D2 and D3 receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE involves its interaction with dopamine receptors in the brain. The compound binds to the D2 and D3 receptors, influencing their activity and modulating neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester: This compound also features a piperazine ring and is studied for its neuroprotective effects.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Uniqueness
N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and its dual interaction with both D2 and D3 dopamine receptors. This dual interaction enhances its potential efficacy and selectivity as a therapeutic agent .
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(20(26)22-17-7-3-1-4-8-17)21-11-12-23-13-15-24(16-14-23)29(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDRFNCMSEGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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